1-(4-Bromobutyl)-4-methylbenzene

Description

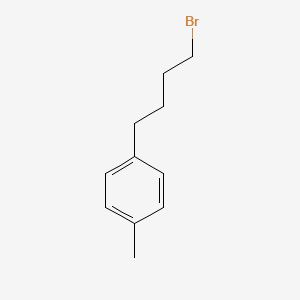

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromobutyl)-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYSNQACNGYXEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Bromobutyl)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a four-step synthesis pathway for 1-(4-Bromobutyl)-4-methylbenzene, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis begins with a Friedel-Crafts acylation of toluene, followed by a series of reduction and substitution reactions. This document details the experimental protocols, quantitative data, and logical workflows to ensure reproducibility and scalability in a laboratory setting.

Synthesis Overview

The synthesis of this compound is achieved through a four-step reaction sequence:

-

Step 1: Friedel-Crafts Acylation. Toluene undergoes a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to yield 4-oxo-4-(p-tolyl)butanoic acid. The para-substituted product is the major isomer due to the ortho, para-directing effect of the methyl group on the toluene ring and steric hindrance at the ortho position.[1]

-

Step 2: Wolff-Kishner Reduction of the Ketone. The carbonyl group of 4-oxo-4-(p-tolyl)butanoic acid is reduced to a methylene group using a Wolff-Kishner reduction. This reaction, which utilizes hydrazine hydrate (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH), is performed under high temperatures and is particularly effective for aryl-alkyl ketones.[2][3][4] This method is preferred over the Clemmensen reduction to avoid the strongly acidic conditions which could potentially interfere with the carboxylic acid functionality.[5]

-

Step 3: Reduction of the Carboxylic Acid. The carboxylic acid group of 4-(p-tolyl)butanoic acid is subsequently reduced to a primary alcohol, 4-(p-tolyl)butan-1-ol, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[6][7]

-

Step 4: Bromination of the Alcohol. The final step involves the conversion of the primary alcohol, 4-(p-tolyl)butan-1-ol, to the target molecule, this compound. This is accomplished through a nucleophilic substitution reaction using phosphorus tribromide (PBr₃).[8]

The overall synthetic pathway is illustrated in the diagram below.

Experimental Protocols

The following are detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 4-Oxo-4-(p-tolyl)butanoic acid

Reaction: Friedel-Crafts Acylation

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (0.25 mol).

-

Add dry toluene (100 mL) to the flask.

-

In the addition funnel, place succinic anhydride (0.1 mol) dissolved in 50 mL of dry toluene.

-

Cool the reaction flask in an ice bath to 0-5 °C.

-

Slowly add the succinic anhydride solution to the stirred toluene/AlCl₃ suspension over a period of 30 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.[1]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Heat the mixture to 50-60 °C and maintain this temperature for 1 hour to ensure the completion of the reaction.

-

Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Stir the mixture until the solid dissolves. Transfer the mixture to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers and wash with water (100 mL), followed by a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a mixture of water and ethanol to yield pure 4-oxo-4-(p-tolyl)butanoic acid.

Step 2: Synthesis of 4-(p-Tolyl)butanoic acid

Reaction: Wolff-Kishner Reduction

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-oxo-4-(p-tolyl)butanoic acid (0.05 mol), diethylene glycol (100 mL), and hydrazine hydrate (85%, 0.15 mol).

-

Slowly add potassium hydroxide pellets (0.15 mol) to the mixture.

-

Heat the mixture to 130-140 °C and maintain for 1 hour.

-

Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Continue heating at this temperature for 4 hours.[4]

-

Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 4-(p-tolyl)butanoic acid.

Step 3: Synthesis of 4-(p-Tolyl)butan-1-ol

Reaction: Lithium Aluminum Hydride Reduction

Procedure:

-

Set up a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under a nitrogen atmosphere.

-

Carefully add lithium aluminum hydride (0.075 mol) to 100 mL of anhydrous diethyl ether in the flask.

-

Dissolve 4-(p-tolyl)butanoic acid (0.05 mol) in 100 mL of anhydrous diethyl ether and place it in the addition funnel.

-

Cool the LAH suspension in an ice bath.

-

Slowly add the solution of 4-(p-tolyl)butanoic acid to the LAH suspension over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours.

-

Cool the reaction mixture again in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of 10 mL of water, followed by 10 mL of 15% aqueous sodium hydroxide, and then 30 mL of water.

-

Stir the resulting granular precipitate for 30 minutes and then filter it off.

-

Wash the precipitate with diethyl ether (3 x 50 mL).

-

Combine the ether filtrates, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 4-(p-tolyl)butan-1-ol as an oil. The product can be further purified by vacuum distillation.

Step 4: Synthesis of this compound

Reaction: Bromination with PBr₃

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add 4-(p-tolyl)butan-1-ol (0.04 mol) dissolved in 50 mL of anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (0.015 mol) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 12 hours.

-

Carefully pour the reaction mixture over 100 g of crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water (50 mL), 5% aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Toluene | C₇H₈ | 92.14 | Colorless liquid |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | White solid |

| 4-Oxo-4-(p-tolyl)butanoic acid | C₁₁H₁₂O₃ | 192.21 | White solid |

| 4-(p-Tolyl)butanoic acid | C₁₁H₁₄O₂ | 178.23 | White solid |

| 4-(p-Tolyl)butan-1-ol | C₁₁H₁₆O | 164.24 | Colorless oil |

| This compound | C₁₁H₁₅Br | 227.14 | Colorless oil |

Table 2: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | Toluene, Succinic Anhydride, AlCl₃ | 75-85 |

| 2 | Wolff-Kishner Reduction | N₂H₄·H₂O, KOH | 80-90 |

| 3 | LAH Reduction | LiAlH₄ | 85-95 |

| 4 | Bromination | PBr₃ | 70-80 |

| Overall | 42-61 |

Table 3: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Oxo-4-(p-tolyl)butanoic acid | 12.1 (s, 1H), 7.85 (d, 2H), 7.25 (d, 2H), 3.20 (t, 2H), 2.70 (t, 2H), 2.40 (s, 3H) | 200.1, 178.5, 144.2, 134.0, 129.5, 128.2, 33.5, 28.0, 21.6 |

| 4-(p-Tolyl)butanoic acid | 11.5 (br s, 1H), 7.10 (s, 4H), 2.60 (t, 2H), 2.30 (t, 2H), 2.30 (s, 3H), 1.90 (m, 2H) | 179.8, 138.0, 135.5, 129.0, 128.2, 34.8, 33.5, 26.5, 21.0 |

| 4-(p-Tolyl)butan-1-ol | 7.10 (s, 4H), 3.60 (t, 2H), 2.55 (t, 2H), 2.30 (s, 3H), 1.65 (m, 4H), 1.40 (br s, 1H) | 138.5, 135.0, 129.0, 128.5, 62.5, 35.0, 32.0, 28.0, 21.0 |

| This compound | 7.05 (s, 4H), 3.40 (t, 2H), 2.60 (t, 2H), 2.30 (s, 3H), 1.95 (m, 2H), 1.80 (m, 2H) | 138.2, 135.8, 129.1, 128.4, 35.0, 33.8, 32.5, 30.5, 21.0 |

Workflow and Logical Relationships

The experimental workflow follows a logical progression from starting materials to the final product, with purification and characterization steps at each stage to ensure the desired intermediate is obtained before proceeding.

This in-depth guide provides the necessary information for the successful synthesis of this compound. The provided protocols are based on established chemical principles and can be adapted for various scales of production. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- 1. youtube.com [youtube.com]

- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of 1-(4-Bromobutyl)-4-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Bromobutyl)-4-methylbenzene. Due to the limited availability of public experimental data, this document presents a combination of predicted spectroscopic values based on analogous structures and detailed, generalized experimental protocols for obtaining such data. This guide is intended to serve as a valuable resource for researchers in compound verification, reaction monitoring, and quality control.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |

| ~7.10 | d, J ≈ 8 Hz | 2H | Ar-H (ortho to CH₃) |

| ~7.00 | d, J ≈ 8 Hz | 2H | Ar-H (ortho to butyl) |

| ~3.40 | t, J ≈ 7 Hz | 2H | -CH₂-Br |

| ~2.60 | t, J ≈ 7 Hz | 2H | Ar-CH₂- |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~1.90 | m | 2H | -CH₂-CH₂-Br |

| ~1.75 | m | 2H | Ar-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Proposed Assignment |

| ~138 | Quaternary Ar-C -CH₂ |

| ~135 | Quaternary Ar-C -CH₃ |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~35 | Ar-C H₂- |

| ~34 | -C H₂-Br |

| ~33 | -C H₂-CH₂Br |

| ~30 | Ar-CH₂-C H₂- |

| ~21 | Ar-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020-3080 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Strong | Aliphatic C-H stretch |

| ~1615, 1515 | Medium-Strong | Aromatic C=C stretch |

| ~1450 | Medium | CH₂ bend |

| ~810 | Strong | p-disubstituted benzene C-H bend |

| ~650-550 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 228/230 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 149 | Medium | [M - Br]⁺ |

| 105 | High | [C₈H₉]⁺ (p-methylbenzyl cation) |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃)[1]. The solution is transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm), though referencing to the residual solvent peak is also common[1]. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates[2]. For solid samples, a thin film can be cast by dissolving the compound in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate[2]. The sample is then placed in the beam path of an FTIR spectrometer and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The spectrum is usually presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: A flowchart of the general process for spectroscopic analysis.

References

An In-depth Technical Guide to 1-(4-Bromobutyl)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Bromobutyl)-4-methylbenzene, a bifunctional organic compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide presents its confirmed identity and proposes synthetic methodologies based on established chemical principles and analogous compounds.

IUPAC Name and Structure

The nomenclature and structural representation of this compound are fundamental to its identity in chemical literature and databases.

-

IUPAC Name: this compound

-

Synonyms: p-(4-Bromobutyl)toluene, 4-(p-Tolyl)butyl bromide

-

Chemical Structure: The molecule consists of a toluene core where the benzene ring is substituted with a methyl group and a 4-bromobutyl group at the para (1,4) positions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. It should be noted that while the molecular formula and weight are exact, other properties may be estimated due to a lack of specific experimental data for this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₅Br |

| Molecular Weight | 227.14 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Solubility | Expected to be insoluble in water, soluble in common organic solvents |

| Boiling Point | Not determined |

| Melting Point | Not determined |

| Density | Not determined |

Synthesis of this compound

This protocol is an adaptation of the synthesis of (4-bromobutyl)benzene.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-methylphenyl)butanol in a suitable anhydrous solvent like diethyl ether or dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Addition of Brominating Agent: Slowly add phosphorus tribromide (PBr₃) (approximately 0.33 to 0.5 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for a specified period (e.g., 2-4 hours) or until TLC analysis indicates the complete consumption of the starting alcohol. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion if necessary.

-

Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude product can be further purified by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a hexane/ethyl acetate gradient), to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable bifunctional building block in organic synthesis. The presence of a reactive alkyl bromide and a modifiable aromatic ring allows for its incorporation into more complex molecular architectures.

-

Synthetic Intermediate: The primary utility of this compound is as an intermediate. The 4-bromobutyl chain can undergo nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the 4-(p-tolyl)butyl moiety.

-

Drug Discovery: In drug discovery, such building blocks are crucial for creating libraries of compounds for screening. The p-tolyl group is a common feature in many biologically active molecules, and the butyl linker provides conformational flexibility. This compound could be used to synthesize analogs of existing drugs or to develop new chemical entities targeting various biological pathways. For instance, it could be used to tether the p-tolyl group to a pharmacophore to probe binding interactions within a protein's active site.

Caption: Role of this compound as a synthetic intermediate.

Conclusion

This compound is a versatile, though not widely documented, chemical building block. Its structure allows for straightforward functionalization, making it a potentially useful tool for chemists in both academic research and the pharmaceutical industry. The synthetic protocol outlined in this guide provides a reliable method for its preparation, opening the door for its use in the synthesis of novel organic compounds and potential drug candidates. Further research into the specific properties and reactions of this compound would be beneficial to fully exploit its synthetic potential.

References

starting materials for 1-(4-Bromobutyl)-4-methylbenzene synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for 1-(4-Bromobutyl)-4-methylbenzene, a valuable intermediate in pharmaceutical and organic synthesis. The document details the necessary starting materials, outlines key experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound serves as a crucial building block in the synthesis of various complex organic molecules. Its bifunctional nature, featuring an aromatic toluene moiety and a reactive bromobutyl chain, allows for a wide range of subsequent chemical modifications. The most prevalent and reliable synthetic strategy commences with the Friedel-Crafts acylation of toluene, followed by a series of reduction and halogenation steps. This guide will focus on this principal pathway, providing detailed procedural information and expected outcomes.

Core Synthetic Pathway: From Toluene to this compound

The synthesis of this compound is typically achieved through a three-stage process starting from toluene and succinic anhydride. The overall workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Stage 1: Friedel-Crafts Acylation of Toluene

The initial step involves the electrophilic aromatic substitution of toluene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-oxo-4-(p-tolyl)butanoic acid.[1][2] The reaction preferentially occurs at the para position of the toluene ring due to the steric hindrance of the methyl group.[3]

Caption: Friedel-Crafts acylation mechanism.

Experimental Protocol: Synthesis of 4-Oxo-4-(p-tolyl)butanoic acid

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is assembled.

-

Reactant Charging: The flask is charged with anhydrous aluminum chloride (0.0275 mol) and a solvent such as methylene chloride (8 mL).[1] The mixture is cooled to 0°C in an ice bath.[1]

-

Acylating Agent Preparation: A solution of succinic anhydride (0.025 mol) in a suitable solvent is prepared.

-

Reaction: The succinic anhydride solution is added dropwise to the stirred suspension of aluminum chloride over a period of 10-15 minutes, maintaining the temperature at 0°C.[3] After the addition is complete, a solution of toluene (0.025 mol) in methylene chloride (5 mL) is added dropwise.[1]

-

Reaction Progression: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice (25 g) and concentrated hydrochloric acid (10 mL).[1] The organic layer is separated, and the aqueous layer is extracted with methylene chloride.[1] The combined organic layers are washed with water, 1 M sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.[1]

-

Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Quantitative Data: Friedel-Crafts Acylation

| Parameter | Value/Range | Reference |

| Toluene:Succinic Anhydride:AlCl₃ Molar Ratio | 1 : 1 : 1.1 | [1] |

| Reaction Temperature | 0°C to Room Temperature | [1] |

| Reaction Time | 1.5 - 2.5 hours | [1] |

| Typical Yield | 60 - 85% | [4] |

Stage 2: Reduction of 4-Oxo-4-(p-tolyl)butanoic acid

The intermediate keto-acid can be reduced in a two-step process to first form 4-(p-tolyl)butanoic acid and then 4-(p-tolyl)butan-1-ol.

Step 2a: Reduction of the Ketone Functionality

To selectively reduce the ketone to a methylene group while preserving the carboxylic acid, either the Wolff-Kishner or Clemmensen reduction is employed. The choice between these methods depends on the substrate's sensitivity to acidic or basic conditions.[5][6]

-

Wolff-Kishner Reduction: This method is performed under strongly basic conditions using hydrazine (NH₂NH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[7][8] It is suitable for substrates that are sensitive to acid.[9]

-

Clemmensen Reduction: This reduction is carried out in strongly acidic conditions using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[6] It is particularly effective for aryl-alkyl ketones.[6]

References

- 1. scribd.com [scribd.com]

- 2. Solved The Friedel Crafts Acylation Reaction Reaction of | Chegg.com [chegg.com]

- 3. m.youtube.com [m.youtube.com]

- 4. scispace.com [scispace.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. lscollege.ac.in [lscollege.ac.in]

physical properties of 1-(4-Bromobutyl)-4-methylbenzene (melting point, boiling point)

For the attention of Researchers, Scientists, and Drug Development Professionals.

One supplier of this chemical compound lists it as a liquid at room temperature, which indicates that its melting point is below standard ambient temperature. Another supplier explicitly states that data for the boiling point is unavailable.

While direct data for 1-(4-Bromobutyl)-4-methylbenzene is not available, the physical properties of structurally similar compounds can provide some context. It is crucial to note that these are distinct molecules and their properties are not interchangeable, but they can offer a general understanding of the expected physical state and volatility.

Data on Structurally Related Compounds

| Compound Name | Chemical Structure | Melting Point (°C) | Boiling Point (°C) |

| 1-Bromo-4-methylbenzene | 26-29 | 184 | |

| 1-(Bromomethyl)-4-methylbenzene | 34-36 | 218-220 | |

| 1-Bromo-4-butylbenzene | Not available | Not available | |

| 1-(4-Bromobutoxy)-4-methylbenzene | Liquid at room temp. | Not available |

Disclaimer: The data presented in this table is for informational purposes only and pertains to compounds structurally related to this compound. These values should not be used as substitutes for the physical properties of this compound.

Experimental Protocols for Physical Property Determination

In the absence of reported values, the melting and boiling points of this compound would need to be determined experimentally. Standard laboratory procedures for these determinations are well-established.

Determination of Melting Point

The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid state. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, while impurities tend to depress and broaden the melting range.

General Protocol using a Capillary Tube Method:

-

Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of about 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).

-

Heating: The heating bath is heated slowly and steadily, with the temperature being monitored closely.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This provides the melting point range.

-

Cooling and Repetition: The apparatus is allowed to cool, and the determination is typically repeated to ensure accuracy.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

General Protocol using a Micro Boiling Point Method:

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable heating bath.

-

Observation of Ebullition: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Temperature Recording: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[1][2][3][4][5]

Logical Workflow for Physical Property Determination

Caption: General experimental workflows for determining the melting and boiling points of an organic compound.

Signaling Pathways and Biological Activity

A thorough search of scientific literature and databases did not yield any information regarding the involvement of this compound in any specific signaling pathways or its application in drug development. Therefore, no diagrams or detailed descriptions of its biological activity can be provided at this time. Further research would be required to investigate any potential biological effects of this compound.

References

An In-depth Technical Guide to the Electrophilic Bromination of 4-Butyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 4-butyltoluene, a key transformation in organic synthesis for the preparation of versatile brominated intermediates. The document details the underlying reaction mechanisms, regioselectivity, and experimental protocols for both aromatic and benzylic bromination pathways. Quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Introduction

4-Butyltoluene is a readily available aromatic hydrocarbon that serves as a valuable starting material in the synthesis of more complex molecules. The introduction of a bromine atom onto either the aromatic ring or the benzylic position of the methyl group via electrophilic or radical substitution, respectively, significantly enhances its synthetic utility. The resulting bromo-derivatives are precursors to a wide array of compounds through cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. Understanding and controlling the regioselectivity of the bromination of 4-butyltoluene is therefore of critical importance for synthetic chemists.

The two primary bromination pathways discussed in this guide are:

-

Electrophilic Aromatic Bromination: Substitution of a hydrogen atom on the aromatic ring with a bromine atom. This reaction is directed by the activating and directing effects of the alkyl substituents.

-

Benzylic Bromination: Substitution of a hydrogen atom on the methyl group via a free radical mechanism.

This guide will delve into the specifics of each of these transformations.

Electrophilic Aromatic Bromination

The introduction of a bromine atom onto the aromatic ring of 4-butyltoluene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

Regioselectivity

The regiochemical outcome of the electrophilic bromination of 4-butyltoluene is governed by the directing effects of the two alkyl substituents: the methyl group and the butyl group. Both are ortho-, para-directing activators of the aromatic ring. Since the para position to the methyl group is occupied by the butyl group, and vice-versa, bromination is directed to the positions ortho to these groups.

The two possible products of monobromination are therefore 2-bromo-4-butyltoluene and 3-bromo-4-butyltoluene . Steric hindrance from the bulky butyl group is expected to influence the product distribution, with substitution at the less hindered position being favored.

Reaction Mechanism

The mechanism of electrophilic aromatic bromination involves three key steps:

-

Generation of the Electrophile: The Lewis acid catalyst polarizes the bromine molecule, creating a more potent electrophile.

-

Nucleophilic Attack: The electron-rich aromatic ring of 4-butyltoluene attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the catalyst.

Experimental Protocol: Electrophilic Aromatic Bromination

The following protocol is a general procedure adapted from the bromination of similar dialkylbenzenes and can be optimized for 4-butyltoluene.

Materials:

-

4-Butyltoluene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Sodium bisulfite solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap (to neutralize HBr gas evolved), dissolve 4-butyltoluene (1.0 eq) in dichloromethane.

-

Add a catalytic amount of iron(III) bromide (0.05 eq). If using iron filings, add a small amount and a single crystal of iodine to initiate the reaction.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in dichloromethane from the dropping funnel. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction by slowly adding it to an ice-cold aqueous solution of sodium bisulfite to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation or column chromatography to separate the isomers.

Quantitative Data

| Product Name | Predicted Yield (%) | 1H NMR (δ, ppm, CDCl₃) (Predicted) | 13C NMR (δ, ppm, CDCl₃) (Predicted) |

| 2-Bromo-4-butyltoluene | Major Isomer | 7.3-7.5 (m, 2H), 7.0-7.2 (m, 1H), 2.5-2.7 (t, 2H), 2.3-2.4 (s, 3H), 1.5-1.7 (m, 2H), 1.3-1.5 (m, 2H), 0.9-1.0 (t, 3H) | ~142, ~138, ~132, ~129, ~126, ~123, ~35, ~33, ~22, ~21, ~14 |

| 3-Bromo-4-butyltoluene | Minor Isomer | 7.2-7.4 (m, 2H), 7.0-7.1 (d, 1H), 2.5-2.7 (t, 2H), 2.3-2.4 (s, 3H), 1.5-1.7 (m, 2H), 1.3-1.5 (m, 2H), 0.9-1.0 (t, 3H) | ~143, ~139, ~131, ~130, ~128, ~125, ~35, ~33, ~22, ~21, ~14 |

Note: The predicted yields and spectroscopic data are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual values may vary.

Benzylic Bromination

Benzylic bromination of 4-butyltoluene involves the substitution of a hydrogen atom on the methyl group. This reaction proceeds through a free-radical chain mechanism and is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions.

Reaction Mechanism

The radical mechanism for benzylic bromination with NBS involves three stages:

-

Initiation: Homolytic cleavage of the radical initiator or the N-Br bond of NBS by heat or light to generate a small amount of bromine radicals.

-

Propagation: A bromine radical abstracts a benzylic hydrogen from 4-butyltoluene to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the product, 4-(bromomethyl)butylbenzene, and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocol: Benzylic Bromination

Materials:

-

4-Butyltoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide or AIBN (radical initiator)

-

Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile or ethyl acetate

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Hexane

Procedure:

-

To a solution of 4-butyltoluene (1.0 eq) in the chosen solvent in a round-bottom flask, add NBS (1.05 eq) and a catalytic amount of the radical initiator (e.g., 0.02 eq of AIBN).

-

Reflux the mixture with vigorous stirring. The reaction can be initiated by a sunlamp if no chemical initiator is used.

-

Monitor the reaction by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and is replaced by the less dense succinimide.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and then with an aqueous solution of sodium carbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from hexane at low temperature.

Quantitative Data

| Product Name | Predicted Yield (%) | 1H NMR (δ, ppm, CDCl₃) (Predicted) | 13C NMR (δ, ppm, CDCl₃) (Predicted) |

| 4-(Bromomethyl)butylbenzene | 60-80 | 7.1-7.4 (m, 4H), 4.5 (s, 2H), 2.6 (t, 2H), 1.5-1.7 (m, 2H), 1.3-1.5 (m, 2H), 0.9-1.0 (t, 3H) | ~143, ~136, ~129, ~128, ~35, ~34, ~33, ~22, ~14 |

Note: The predicted yields and spectroscopic data are based on typical values for benzylic brominations of similar substrates.

Experimental Workflow

The general workflow for the synthesis, workup, and purification of brominated 4-butyltoluene derivatives is outlined below.

An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of toluene with 4-bromobutyryl chloride, a key reaction for the synthesis of versatile intermediates in drug development and organic synthesis. The resulting product, 4-bromo-1-(p-tolyl)butan-1-one, serves as a valuable precursor for a variety of more complex molecules, including heterocyclic compounds and polycyclic structures.

Reaction Overview and Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto an aromatic ring.[1][2] Developed by Charles Friedel and James Crafts in 1877, this reaction forms a new carbon-carbon bond between the aromatic substrate and the acylating agent.[1] In this specific case, toluene is acylated by 4-bromobutyryl chloride, typically using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3]

The reaction proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 4-bromobutyryl chloride. This complexation polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[2]

-

Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[2]

Regioselectivity: The methyl group (-CH₃) on the toluene ring is an activating, ortho-, para-directing group. However, due to the steric hindrance imposed by the bulky acyl group, the acylation occurs almost exclusively at the para position.[4] This high regioselectivity is a significant advantage of this reaction, leading primarily to the formation of 4-bromo-1-(p-tolyl)butan-1-one.

Caption: Reaction mechanism of the Friedel-Crafts acylation of toluene.

Experimental Protocols

The following is a representative protocol adapted from standard procedures for Friedel-Crafts acylation.[3][5] All glassware must be thoroughly dried before use, as aluminum chloride is highly moisture-sensitive.

Materials and Equipment:

-

Reagents: Toluene, 4-bromobutyryl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM, anhydrous), concentrated hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous sodium sulfate (Na₂SO₄), ice.

-

Equipment: Three-neck round-bottom flask, addition funnel, reflux condenser, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, standard glassware.

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. The outlet of the condenser should be fitted with a gas trap (e.g., a tube leading to a beaker of water or a drying tube) to handle the evolving HCl gas.[5]

-

Catalyst Suspension: In a fume hood, charge the reaction flask with anhydrous AlCl₃ (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve 4-bromobutyryl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0-5 °C.

-

Toluene Addition: After the formation of the acylium ion complex, add a solution of toluene (1.0 to 1.2 equivalents) in anhydrous DCM to the addition funnel. Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[3]

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-bromo-1-(p-tolyl)butan-1-one can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Experimental workflow for the Friedel-Crafts acylation.

Quantitative Data

While extensive data for this specific transformation is not widely published in peer-reviewed journals, typical yields for Friedel-Crafts acylations are generally good to excellent. The high regioselectivity simplifies purification and improves isolated yields.

| Parameter | Value/Observation | Source |

| Typical Yield | 83% (isolated) | PhD Thesis, University of North Texas, 2013 |

| Major Product | 4-bromo-1-(p-tolyl)butan-1-one | [4] |

| Isomer Distribution | Virtually all para-substitution | [4] |

| Catalyst Stoichiometry | >1.0 equivalent of AlCl₃ required | [1] |

Table 1: Reaction Parameters and Yields. A stoichiometric amount of Lewis acid is necessary because the product ketone complexes with AlCl₃, rendering it inactive as a catalyst.[1]

| Property | Data |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol |

| Appearance | Light yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, J=8.2 Hz, 2H), 7.26 (d, J=8.0 Hz, 2H), 3.55 (t, J=6.4 Hz, 2H), 3.16 (t, J=7.0 Hz, 2H), 2.41 (s, 3H), 2.26 (p, J=6.7 Hz, 2H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 198.5, 143.9, 134.1, 129.3, 128.3, 37.8, 33.0, 27.9, 21.6. |

| IR (neat, cm⁻¹) | ~1685 (C=O, aromatic ketone), ~2920 (C-H, alkyl), ~1605 (C=C, aromatic) |

Table 2: Physicochemical and Spectroscopic Data for 4-bromo-1-(p-tolyl)butan-1-one. (NMR and physical appearance data from PhD Thesis, University of North Texas, 2013; IR data is predicted based on typical values for this functional group).

Potential Side Reactions and Limitations

While generally a robust reaction, several side reactions and limitations must be considered:

-

Intramolecular Cyclization: The most significant side reaction is the potential for a subsequent intramolecular Friedel-Crafts alkylation. The bromoalkyl chain of the product, 4-bromo-1-(p-tolyl)butan-1-one, can be activated by the Lewis acid to form a carbocation, which can then attack the electron-rich aromatic ring to form a six-membered ring, yielding 7-methyl-3,4-dihydronaphthalen-1(2H)-one (a tetralone). This is more likely at higher temperatures or with prolonged reaction times. Careful control of temperature is crucial to favor the intermolecular acylation over the intramolecular alkylation.

-

Catalyst Deactivation: The Lewis acid catalyst is extremely sensitive to moisture. Any water present in the reagents or glassware will hydrolyze the AlCl₃, rendering it inactive and significantly reducing the reaction yield.[3]

-

Substrate Limitations: Friedel-Crafts reactions are generally unsuccessful on aromatic rings that are strongly deactivated (e.g., containing -NO₂, -CF₃, -SO₃H groups) or those containing basic amine groups (-NH₂, -NHR, -NR₂), which complex irreversibly with the Lewis acid catalyst.[2]

Applications in Research and Drug Development

The product, 4-bromo-1-(p-tolyl)butan-1-one, is a highly versatile synthetic intermediate. Its utility stems from its two distinct reactive sites:

-

The Bromoalkyl Chain: The terminal bromide is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, such as azides, amines, thiols, and cyanides, enabling the synthesis of diverse molecular scaffolds.

-

The Ketone Carbonyl Group: The ketone can be reduced to a secondary alcohol (which can be a precursor to chiral compounds), completely deoxygenated to an alkyl chain via Wolff-Kishner or Clemmensen reduction, or used as a handle for further carbon-carbon bond-forming reactions (e.g., Wittig or Grignard reactions).

This dual functionality makes it a valuable building block for synthesizing:

-

Tetralone Derivatives: As mentioned, controlled intramolecular cyclization provides access to the tetralone core, a common motif in natural products and pharmacologically active molecules.

-

Heterocyclic Compounds: The bromo-ketone can be used in cyclocondensation reactions to form various heterocycles, which are prevalent in medicinal chemistry.

-

Linear Scaffolds for Drug Discovery: The alkyl chain can be extended or functionalized to create linear molecules that can serve as linkers or pharmacophores in drug design.

References

Methodological & Application

Application Notes and Protocols: Formation of (4-(p-tolyl)butyl)magnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the formation of the Grignard reagent from 1-(4-Bromobutyl)-4-methylbenzene, resulting in (4-(p-tolyl)butyl)magnesium bromide. This specific Grignard reagent is a valuable intermediate in the synthesis of various organic molecules, particularly in the development of novel therapeutic agents.

The synthesis of this reagent presents a unique challenge due to the presence of both an aryl group and a primary alkyl bromide. This structure can potentially lead to an intramolecular cyclization reaction, forming 1-methyl-1,2,3,4-tetrahydronaphthalene as a significant byproduct. The protocols outlined below are designed to favor the formation of the desired linear Grignard reagent by carefully controlling reaction conditions.

Reaction and Potential Side Reaction

Primary Reaction: Grignard Reagent Formation

The desired reaction involves the insertion of magnesium into the carbon-bromine bond of the butyl chain.

Potential Side Reaction: Intramolecular Cyclization

The newly formed Grignard reagent can act as an internal nucleophile, attacking the aromatic ring and leading to a cyclized byproduct.

Minimizing this side reaction is crucial for achieving a good yield of the desired Grignard reagent.

Experimental Protocols

Protocol 1: Standard Grignard Formation

This protocol outlines the general procedure for the formation of the Grignard reagent. Dilute conditions and controlled temperature are important to minimize the intramolecular side reaction.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of inert gas to exclude atmospheric moisture.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible. This helps to activate the magnesium surface.

-

Initiation: Add a small portion of a solution of this compound (1 equivalent) in anhydrous THF via the dropping funnel to the magnesium turnings.

-

Reaction: Once the reaction initiates (indicated by a color change and/or gentle refluxing), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. The use of a dilute solution is recommended to reduce the likelihood of intramolecular cyclization.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material.

-

Quantification (Optional but Recommended): The concentration of the Grignard reagent can be determined by titration before its use in subsequent reactions.

-

Quenching and Work-up: The Grignard reagent is typically used in situ for the next reaction step. If isolation of a derivative is required for characterization, the reaction can be quenched by pouring it onto a stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride. The product can then be extracted with an organic solvent (e.g., diethyl ether), and the organic layer washed, dried, and concentrated.

Data Presentation

| Parameter | Value/Range | Citation |

| Reactants | ||

| This compound | 1.0 eq | |

| Magnesium | 1.2 - 1.5 eq | |

| Solvent | Anhydrous THF | [1][2] |

| Initiator | Iodine (catalytic) | [3] |

| Reaction Temperature | Room Temperature to Reflux | [2] |

| Reaction Time | 1 - 3 hours | |

| Typical Yield | Moderate to Good (highly dependent on conditions) |

Mandatory Visualizations

Grignard Reagent Formation Workflow

Caption: Workflow for the formation of (4-(p-tolyl)butyl)magnesium bromide.

Logical Relationship of Reaction Components

Caption: Key components and their roles in the Grignard reaction.

Applications in Drug Development

The (4-(p-tolyl)butyl)magnesium bromide reagent is a versatile intermediate for introducing a p-tolylbutyl moiety into a target molecule. This structural motif can be found in various pharmacologically active compounds. The Grignard reagent can be used in a variety of reactions, including:

-

Reaction with Carbonyl Compounds: Addition to aldehydes, ketones, and esters to form corresponding alcohols, which are common precursors in drug synthesis.[4]

-

Reaction with Epoxides: Ring-opening of epoxides to yield β-hydroxy ethers.

-

Cross-Coupling Reactions: In the presence of a suitable catalyst, it can be coupled with various organic halides to form more complex structures.[2]

-

Reaction with Carbon Dioxide: Carboxylation to produce 5-(p-tolyl)pentanoic acid, a useful building block.

The p-tolylbutyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by modulating its lipophilicity, metabolic stability, and interaction with biological targets.

Conclusion

The successful formation of (4-(p-tolyl)butyl)magnesium bromide requires careful control of reaction conditions to minimize intramolecular cyclization. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively synthesize this valuable Grignard reagent for its application in organic synthesis and drug discovery. The provided diagrams offer a clear visual representation of the experimental workflow and the relationships between the reaction components.

References

Application Notes and Protocols for the Use of 1-(4-Bromobutyl)-4-methylbenzene in Suzuki Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organohalide.[2] While traditionally employed for the coupling of sp²-hybridized carbons (e.g., aryl-aryl coupling), significant advancements have expanded its scope to include the coupling of sp³-hybridized alkyl halides.[1][2] This development is of particular interest to the pharmaceutical industry, as it allows for the synthesis of molecules with greater three-dimensional character, a desirable trait for drug candidates.[3]

This document provides detailed application notes and protocols for the use of 1-(4-bromobutyl)-4-methylbenzene, a primary alkyl bromide, in Suzuki coupling reactions with various arylboronic acids. The resulting 1-aryl-4-(p-tolyl)butane structures are valuable scaffolds in medicinal chemistry, with potential applications in the development of novel therapeutics.

Challenges in Alkyl-Aryl Suzuki Coupling

The Suzuki coupling of alkyl bromides presents unique challenges compared to their aryl counterparts. The primary competing side reactions include:

-

β-Hydride Elimination: This is a common decomposition pathway for alkylpalladium intermediates, leading to the formation of an alkene and regeneration of a palladium hydride species.[4]

-

Hydrolysis: In aqueous reaction media, the alkyl halide can undergo hydrolysis to form the corresponding alcohol, reducing the yield of the desired coupled product.[4]

Careful selection of reaction parameters, including the catalyst, ligand, base, and solvent, is crucial to minimize these side reactions and achieve high yields of the desired C(sp³)-C(sp²) coupled product.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of primary alkyl bromides with arylboronic acids. While specific data for this compound is limited in the literature, the presented data for analogous substrates provides a strong predictive framework for reaction optimization.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference |

| Pd(OAc)₂ (2 mol%) | PCy₃ (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (10:1) | 80 | 2 | p-tolylboronic acid | 85-95 | [5] |

| Pd₂(dba)₃ (1-2 mol%) | AntPhos (2-4 mol%) | TMSOK (1.2 equiv) | THF | 25 | 0.25-1 | Phenylboronic acid | 80-96 | [3] |

| Na₂PdCl₄ (10 mol%) | TXPTS (15 mol%) | K₂CO₃ (3 equiv) | Water | 45 | 24 | 4-Methoxyphenylboronic acid | 68 | [4] |

| Pd(OAc)₂ (2 mol%) | P(t-Bu)₂Me (4 mol%) | KOt-Bu (1.5 equiv) | tert-Amyl alcohol | 25 | 12 | Phenylboronic acid | 85 | [6] |

| PdCl₂(dppf) (3 mol%) | dppf | K₂CO₃ (2 equiv) | Dimethoxyethane | 80 | 2 | N-Boc-2-pyrroleboronic acid | High | [7] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with a representative arylboronic acid. This protocol is a composite based on established methods for primary alkyl bromides.[3][4][5][6]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

-

Potassium phosphate (K₃PO₄) or other suitable base

-

Toluene (anhydrous)

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PCy₃, 0.04 mmol, 4 mol%).

-

Reagent Addition: Under a counterflow of inert gas (N₂ or Ar), add the arylboronic acid (1.2 mmol), this compound (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

-

Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-aryl-4-(p-tolyl)butane.

Mandatory Visualizations

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

Caption: General workflow for the Suzuki coupling experiment.

Applications in Drug Development

The 1-aryl-4-(p-tolyl)butane scaffold is of interest in drug discovery due to its structural resemblance to various biologically active molecules. The lipophilic nature and conformational flexibility of the butyl chain, combined with the biaryl system, can facilitate interactions with various biological targets. For instance, related biaryl structures are found in compounds developed as anti-inflammatory agents and androgen receptor antagonists.[8][9] The Suzuki coupling provides a versatile platform for generating libraries of these compounds by varying the arylboronic acid coupling partner. This allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 1-aryl-4-(p-tolyl)butanes from this compound. By carefully selecting the catalyst, ligand, base, and solvent, the challenges associated with the coupling of primary alkyl bromides can be overcome to achieve high yields of the desired products. The protocols and data presented herein provide a solid foundation for researchers to utilize this valuable transformation in their synthetic endeavors, particularly in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(4-Bromobutyl)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 1-(4-Bromobutyl)-4-methylbenzene. This primary alkyl bromide is an excellent substrate for SN2 reactions, allowing for the introduction of a variety of functional groups, which is a common strategy in the synthesis of pharmaceutical intermediates and other fine chemicals.

Introduction

This compound is a versatile reagent in organic synthesis. Its primary carbon-bromine bond is susceptible to backside attack by a wide range of nucleophiles, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This concerted mechanism, where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks, typically results in high yields and predictable stereochemistry if a chiral center were present.[1] The key factors favoring an SN2 pathway for this substrate are its primary nature, which minimizes steric hindrance, and the use of strong nucleophiles in polar aprotic solvents.[3][4]

This document outlines protocols for the synthesis of three key derivatives: an alkyl azide, an alkyl nitrile, and an alkyl aryl ether.

Factors Favoring SN2 Reactions for this compound

The choice of reaction conditions is critical to ensure a clean SN2 reaction and avoid competing elimination (E2) pathways.

Caption: Factors favoring the SN2 pathway for this compound.

Experimental Protocols

The following protocols are representative procedures for the nucleophilic substitution reactions of this compound.

General Experimental Workflow

The general workflow for these reactions is depicted below.

Caption: General experimental workflow for SN2 reactions.

Protocol 1: Synthesis of 1-(4-Azidobutyl)-4-methylbenzene

This protocol describes the synthesis of an alkyl azide, a versatile intermediate that can be readily reduced to a primary amine.

Reaction Scheme:

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add sodium azide (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-azidobutyl)-4-methylbenzene as a colorless oil.

Protocol 2: Synthesis of 5-(4-Methylphenyl)pentanenitrile

This protocol details the formation of a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Reaction Scheme:

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in anhydrous DMSO (0.6 M).[5][6]

-

Add this compound (1.0 eq) to the solution.

-

Heat the mixture to 100 °C and stir for 3-5 hours.

-

Monitor the reaction by Gas Chromatography (GC) or TLC.

-

Upon completion, cool the mixture and pour it into a separatory funnel containing water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash thoroughly with water and then brine to remove residual DMSO.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude nitrile can be purified by vacuum distillation to yield 5-(4-methylphenyl)pentanenitrile.

Protocol 3: Synthesis of 1-Methyl-4-(4-phenoxybutyl)benzene (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage via the Williamson ether synthesis.[7][8][9]

Reaction Scheme:

Materials:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane

-

1 M Sodium hydroxide solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a mixture of phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone (0.4 M), add this compound (1.0 eq).

-

Heat the reaction mixture to reflux and maintain for 12-18 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with 1 M sodium hydroxide solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain 1-methyl-4-(4-phenoxybutyl)benzene.

Data Presentation

The following tables summarize representative quantitative data for the described reactions.

Table 1: Reactant and Product Information

| Reaction | Starting Material | Nucleophile | Product | Molecular Formula (Product) | Molecular Weight (Product) |

| 1 | This compound | Sodium Azide | 1-(4-Azidobutyl)-4-methylbenzene | C₁₁H₁₅N₃ | 189.26 g/mol |

| 2 | This compound | Sodium Cyanide | 5-(4-Methylphenyl)pentanenitrile | C₁₂H₁₅N | 173.26 g/mol |

| 3 | This compound | Phenol/K₂CO₃ | 1-Methyl-4-(4-phenoxybutyl)benzene | C₁₇H₂₀O | 240.34 g/mol |

Table 2: Representative Reaction Parameters and Yields

| Reaction | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | DMF | 80 | 4-6 | 85-95% |

| 2 | DMSO | 100 | 3-5 | 80-90% |

| 3 | Acetone | Reflux (~56) | 12-18 | 75-85% |

Table 3: Representative Spectroscopic Data for Products

| Product | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 1-(4-Azidobutyl)-4-methylbenzene | 7.10 (d, 2H), 7.05 (d, 2H), 3.28 (t, 2H), 2.60 (t, 2H), 2.32 (s, 3H), 1.75-1.60 (m, 4H) | 138.5, 135.4, 129.1, 128.8, 51.4, 35.1, 28.6, 26.5, 21.0 | ~2925 (C-H), ~2095 (N₃) , ~1515 (Aromatic C=C) |

| 5-(4-Methylphenyl)pentanenitrile | 7.12 (d, 2H), 7.08 (d, 2H), 2.65 (t, 2H), 2.35 (t, 2H), 2.33 (s, 3H), 1.80-1.65 (m, 4H) | 137.9, 135.6, 129.2, 128.7, 119.5 (CN) , 34.8, 30.5, 25.1, 21.0, 17.1 | ~2930 (C-H), ~2245 (C≡N) , ~1515 (Aromatic C=C) |

| 1-Methyl-4-(4-phenoxybutyl)benzene | 7.30-7.25 (m, 2H), 7.10 (d, 2H), 7.05 (d, 2H), 6.95-6.88 (m, 3H), 3.98 (t, 2H), 2.65 (t, 2H), 2.32 (s, 3H), 1.90-1.75 (m, 4H) | 159.0 , 138.2, 135.3, 129.4, 129.1, 128.8, 120.7, 114.5, 67.8 (O-CH₂) , 35.2, 29.0, 26.3, 21.0 | ~3030 (Ar C-H), ~2925 (C-H), ~1240 (C-O) , ~1598, 1495 (Aromatic C=C) |

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration. IR frequencies highlight characteristic peaks.

Reaction Mechanism: SN2 Pathway

The nucleophilic substitution on this compound proceeds via a concerted SN2 mechanism.

Caption: Concerted SN2 mechanism for nucleophilic substitution.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organic chemistry - Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols: 1-(4-Bromobutyl)-4-methylbenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(4-bromobutyl)-4-methylbenzene as a versatile alkylating agent in organic synthesis. The inclusion of a butyl spacer and a terminal aromatic methyl group makes this reagent particularly useful for introducing a flexible, lipophilic moiety into a variety of molecular scaffolds. This can be advantageous in drug discovery for probing binding pockets of biological targets and modifying the pharmacokinetic properties of lead compounds.

Applications in the Synthesis of Biologically Active Molecules

This compound is an effective reagent for the alkylation of a wide range of nucleophiles, including nitrogen, oxygen, and sulfur-containing compounds. This reactivity allows for the synthesis of diverse structures with potential applications in medicinal chemistry.

N-Alkylation of Heterocycles: A primary application of this reagent is the N-alkylation of heterocyclic systems such as indoles, carbazoles, and benzimidazoles. The resulting N-substituted products are scaffolds found in numerous biologically active compounds. The introduction of the 4-(p-tolyl)butyl group can enhance the lipophilicity and modulate the biological activity of the parent heterocycle.

O-Alkylation of Phenols: Phenolic hydroxyl groups can be readily alkylated to form the corresponding ethers. This transformation is crucial for modifying the properties of phenolic compounds, such as improving their metabolic stability or altering their receptor binding affinity.

S-Alkylation of Thiols: Thiols are efficiently converted to their corresponding thioethers using this compound. Thioether linkages are present in various pharmaceuticals and play a role in modulating biological activity.

Alkylation of Amines: Primary and secondary amines can be alkylated to introduce the 4-(p-tolyl)butyl group, leading to the formation of secondary and tertiary amines, respectively. This modification can significantly impact the basicity, polarity, and pharmacological profile of the parent amine.

Experimental Protocols

The following are representative protocols for the alkylation of various nucleophiles using this compound. These protocols are based on established methods for similar alkylating agents.

Protocol 1: N-Alkylation of Carbazole

This protocol describes the synthesis of 9-(4-(p-tolyl)butyl)-9H-carbazole.

Reaction Scheme:

General N-Alkylation Workflow.

Materials:

-

Carbazole

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of carbazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

| Parameter | Value |

| Reactant Ratio | Carbazole : Alkylating Agent : Base (1 : 1.2 : 2) |

| Solvent | Anhydrous DMF |

| Temperature | 80 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 70-90% (based on similar reactions) |

Protocol 2: O-Alkylation of 4-Methoxyphenol